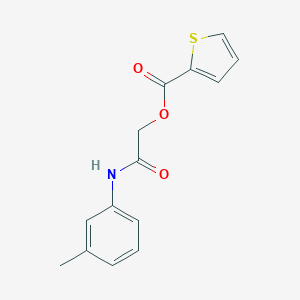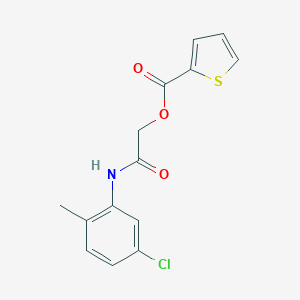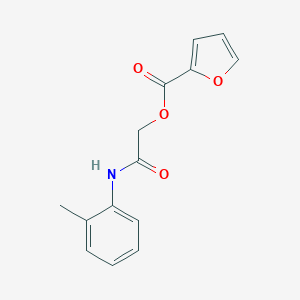
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of enzymes involved in inflammation, cell proliferation, and bacterial growth. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. It also exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for further investigation. However, this compound has some limitations. It is relatively insoluble in water, which can make it challenging to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to explore the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and has been investigated as a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide can be achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 4-methoxyaniline. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been investigated as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and bacterial infections.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 |
Clé InChI |
XDNFQDBULRCKNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
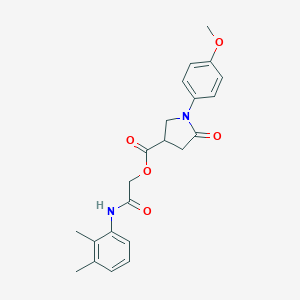
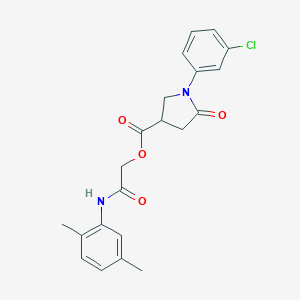
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

